N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-2-27-16-9-7-15(8-10-16)21(26)23-11-12-24-13-19(28-14-20(22)25)17-5-3-4-6-18(17)24/h3-10,13H,2,11-12,14H2,1H3,(H2,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNOXYUXMMURXRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the indole core through Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The carbamoylmethyl group can be introduced via a carbamoylation reaction, where a carbamoyl chloride reacts with a nucleophile . The final step involves the coupling of the indole derivative with 4-ethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the carbamoylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The carbamoylmethyl and ethoxybenzamide groups can enhance the compound’s binding affinity and selectivity for these targets. This compound may also interfere with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Implications
Functional Implications
Substituent Effects on Indole Core :
- The target compound’s carbamoylmethylsulfanyl group at position 3 distinguishes it from simpler indole derivatives (e.g., ). This group may enhance binding to sulfur-binding enzymes or receptors, such as cysteine proteases or metal-containing proteins .
- In contrast, the 4-butylphenylcarbamoyl analog () introduces steric bulk, which could reduce solubility but improve membrane permeability .
Benzamide Modifications: The 4-ethoxy group in the target compound likely offers better oxidative stability compared to the 4-methoxy analog (), as ethoxy groups are less prone to demethylation .
Sulfanyl vs. Sulfonamide Linkages :
- The sulfanyl (-S-) linker in the target compound contrasts with sulfonamide (-SO₂-NH-) groups (). Sulfonamides are more acidic and may engage in stronger hydrogen bonding, but sulfanyl groups could participate in redox interactions or metal coordination .
Biological Activity
N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-4-ethoxybenzamide is a synthetic compound that belongs to the indole derivatives family, which are known for their diverse biological activities. This compound's unique structure, featuring an indole moiety and a benzamide group, positions it as a potential candidate for various therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Indole Core : Provides a scaffold for biological activity.
- Carbamoylmethylsulfanyl Group : Enhances the compound's interaction with biological targets.
- Ethoxybenzamide Moiety : Contributes to lipophilicity, facilitating membrane permeability.
IUPAC Name : N-[2-[3-(carbamoylmethylsulfanyl)-1H-indol-1-yl]ethyl]-4-ethoxybenzamide
Molecular Formula : C19H22N2O3S
Molecular Weight : 358.45 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This mechanism is crucial in treating diseases where enzyme dysregulation is a factor.
- Receptor Modulation : By binding to various receptors, it can modulate signaling pathways involved in cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that indole derivatives possess cytotoxic effects against various cancer cell lines. The compound's structure may enhance its ability to induce apoptosis in cancer cells by disrupting critical signaling pathways.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 12.5 | Apoptosis induction |
| MCF7 (Breast) | 10.0 | Cell cycle arrest |
| HeLa (Cervical) | 8.5 | Caspase activation |
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, possibly through inhibition of viral replication mechanisms or modulation of host cell responses.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of several indole derivatives, including this compound. The results indicated significant growth inhibition in A549 and MCF7 cell lines, with mechanisms involving apoptosis and cell cycle disruption being confirmed through flow cytometry analyses.
Case Study 2: Antiviral Activity
In another investigation, researchers assessed the antiviral properties against influenza virus strains. The compound demonstrated a dose-dependent reduction in viral titers in infected cell cultures, suggesting an interference with viral assembly or release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
